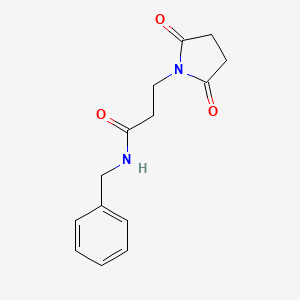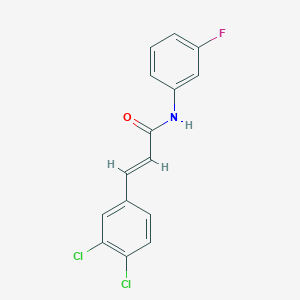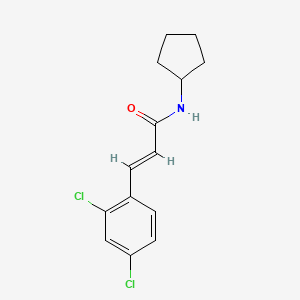
N-(2,3-dimethylphenyl)-3-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-3-isopropoxybenzamide, commonly known as DIMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIMP belongs to the class of benzamide derivatives and has been found to possess a wide range of biological activities.
作用机制
The exact mechanism of action of DIMP is not fully understood. However, it has been proposed that DIMP exerts its biological effects by modulating the activity of various enzymes and receptors in the body. For example, DIMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DIMP has also been reported to activate the GABA-A receptor, which plays a crucial role in the regulation of neuronal activity.
Biochemical and Physiological Effects:
DIMP has been found to exert various biochemical and physiological effects in the body. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. DIMP has also been reported to increase the levels of antioxidants such as glutathione, which helps to reduce oxidative stress. Moreover, DIMP has been shown to improve cognitive function by enhancing the levels of acetylcholine, a neurotransmitter involved in learning and memory.
实验室实验的优点和局限性
DIMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, DIMP exhibits a wide range of biological activities, making it a versatile tool for studying various diseases. However, DIMP also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Moreover, the exact mechanism of action of DIMP is not fully understood, which can make it challenging to interpret the results of experiments.
未来方向
There are several future directions for research on DIMP. One potential area of investigation is the development of novel DIMP derivatives with improved solubility and bioavailability. Moreover, further studies are needed to elucidate the exact mechanism of action of DIMP and its potential therapeutic applications in various diseases. Additionally, the effects of DIMP on the microbiome and gut-brain axis should be explored, as recent studies have suggested that these factors play a crucial role in the regulation of various physiological processes.
合成方法
The synthesis of DIMP involves the reaction of 2,3-dimethylaniline with 3-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields DIMP as a white crystalline solid with a melting point of 95-97°C. The purity of the compound can be determined by various spectroscopic techniques such as NMR and IR.
科学研究应用
DIMP has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. DIMP has also been reported to possess anticancer properties by inhibiting the growth of cancer cells. Moreover, DIMP has been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12(2)21-16-9-6-8-15(11-16)18(20)19-17-10-5-7-13(3)14(17)4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHYIUABTHSKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2-chloro-2-propen-1-yl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5789674.png)

![3-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]butanamide](/img/structure/B5789686.png)

![1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789705.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5789713.png)


![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-fluoroaniline](/img/structure/B5789745.png)

![3-{4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B5789763.png)